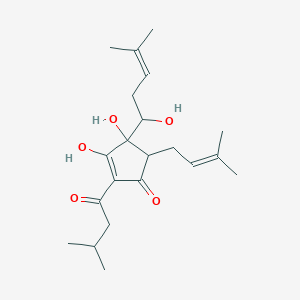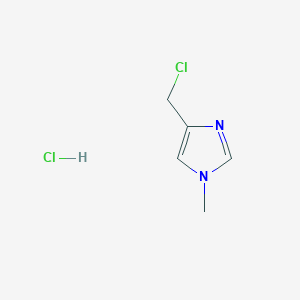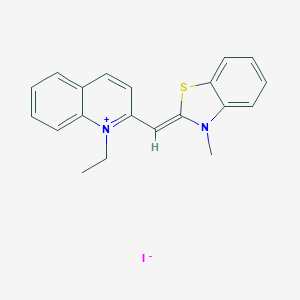
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide, also known as MBThI-Et, is a fluorescent dye that is widely used in scientific research. This compound belongs to the family of quinolinium salts and is commonly used in biological and medical research as a fluorescent probe.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide involves the binding of the compound to specific target molecules, resulting in a change in fluorescence intensity. This change in fluorescence can be used to monitor the binding interactions and to study the mechanism of action of the target molecule.
Efectos Bioquímicos Y Fisiológicos
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide has been shown to have minimal cytotoxicity and is generally considered to be safe for use in biological and medical research. It has been used in a wide range of applications, including cell imaging, protein detection, and DNA sequencing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its high sensitivity and specificity for target molecules. It has been shown to have a low background signal and can be used in a wide range of biological and medical applications. However, one of the limitations of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is its relatively high cost compared to other fluorescent probes.
Direcciones Futuras
There are several future directions for research involving 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide. One area of interest is the development of new derivatives with improved properties, such as higher sensitivity or lower cost. Another area of interest is the application of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide in new areas of research, such as drug discovery or disease diagnosis. Finally, further research is needed to fully understand the mechanism of action of 1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide and to optimize its use in biological and medical research.
Métodos De Síntesis
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide can be synthesized using a multistep process involving the reaction of 2-(methylthio)benzothiazole with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with 2-(dimethylamino)ethyl chloride and quinoline. The final product is obtained by quaternization with iodomethane.
Aplicaciones Científicas De Investigación
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide is widely used in scientific research as a fluorescent probe to study various biological processes. It has been used to study the mechanism of action of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been used to study the interaction of various molecules with DNA and RNA.
Propiedades
Número CAS |
16055-33-7 |
|---|---|
Nombre del producto |
1-Ethyl-2-((3-methyl-2(3H)-benzothiazolylidene)methyl)quinolinium iodide |
Fórmula molecular |
C20H19IN2S |
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-3-methyl-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C20H19N2S.HI/c1-3-22-16(13-12-15-8-4-5-9-17(15)22)14-20-21(2)18-10-6-7-11-19(18)23-20;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
WXXIRKQQOXTYSK-UHFFFAOYSA-M |
SMILES isomérico |
CC[N+]1=C(C=CC2=CC=CC=C21)/C=C\3/N(C4=CC=CC=C4S3)C.[I-] |
SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
SMILES canónico |
CC[N+]1=C(C=CC2=CC=CC=C21)C=C3N(C4=CC=CC=C4S3)C.[I-] |
Otros números CAS |
16055-33-7 |
Sinónimos |
1-ethyl-2-[(3-methyl-3H-benzothiazol-2-ylidene)methyl]quinolinium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




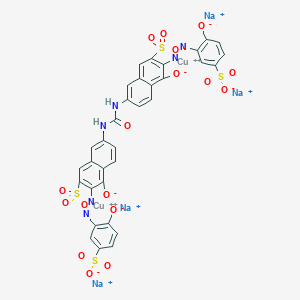
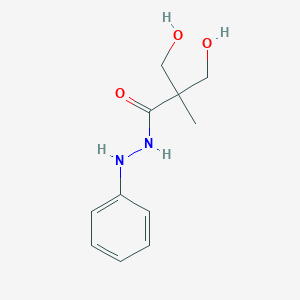

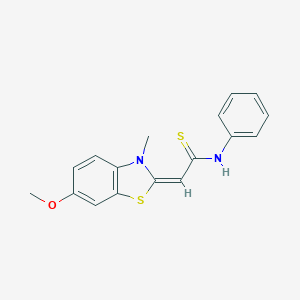
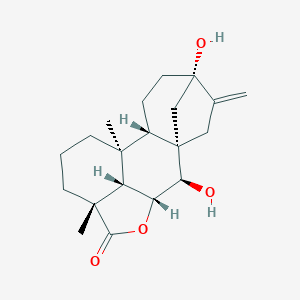

![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
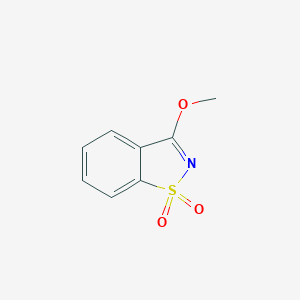
![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)
